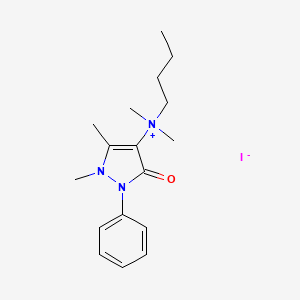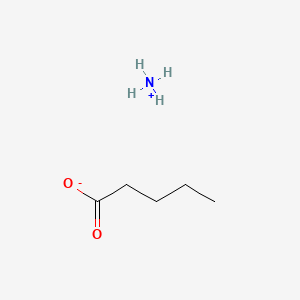
Ammonium Valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium valerate, also known as ammonium pentanoate, is the ammonium salt of valeric acid. Valeric acid, or pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. This compound is a compound of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium valerate can be synthesized by neutralizing valeric acid with ammonium hydroxide. The reaction is straightforward and typically carried out under ambient conditions:
CH3(CH2)3COOH+NH4OH→CH3(CH2)3COONH4+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors where valeric acid and ammonium hydroxide are mixed in controlled proportions. The reaction mixture is then subjected to purification processes to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium valerate, like other carboxylate salts, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce valeric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to valeric acid.
Substitution: this compound can participate in substitution reactions where the valerate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions include valeric acid, various esters, and other derivatives of valeric acid, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium valerate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other valerate compounds.
Biology: this compound is used in studies involving microbial metabolism and as a growth medium component for certain microorganisms.
Industry: this compound is used in the production of flavors, perfumes, and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of ammonium valerate involves its dissociation into ammonium and valerate ions in aqueous solutions. The valerate ion can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and biochemical processes. The specific pathways and targets depend on the context of its use, such as in microbial metabolism or drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ammonium valerate include other ammonium carboxylates such as ammonium acetate, ammonium butyrate, and ammonium propionate. These compounds share similar chemical properties but differ in their alkyl chain lengths and specific applications.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in flavor and fragrance industries, as well as in scientific research focused on valerate metabolism and its derivatives.
Propiedades
Número CAS |
5972-85-0 |
|---|---|
Fórmula molecular |
C5H10O2.H3N C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
azanium;pentanoate |
InChI |
InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |
Clave InChI |
RXQNHIDQIJXKTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)[O-].[NH4+] |
Números CAS relacionados |
42739-38-8 5972-85-0 109-52-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)
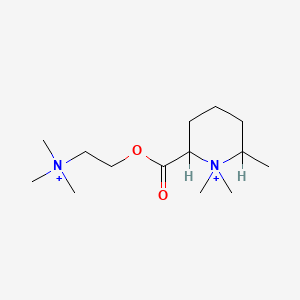
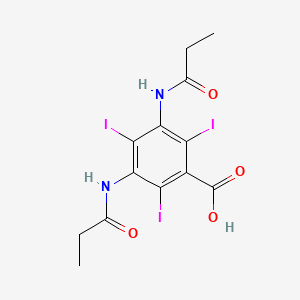
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
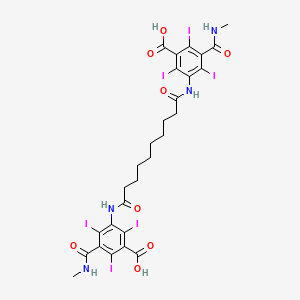
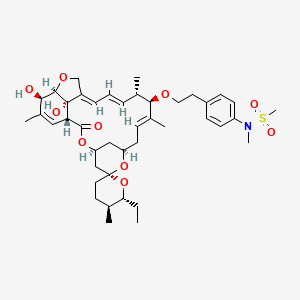
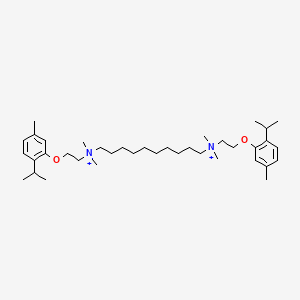
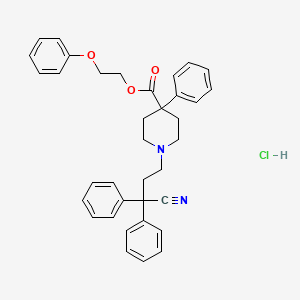
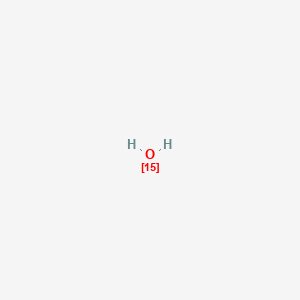
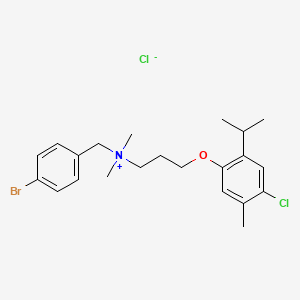
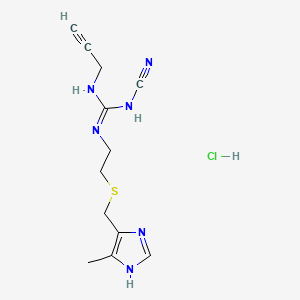
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)
